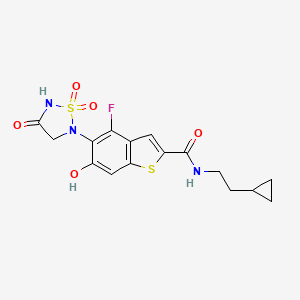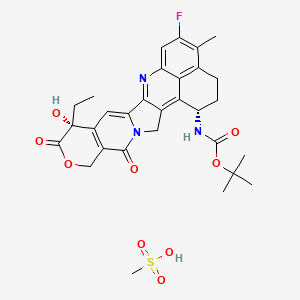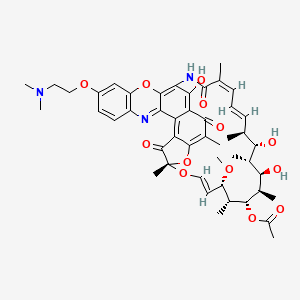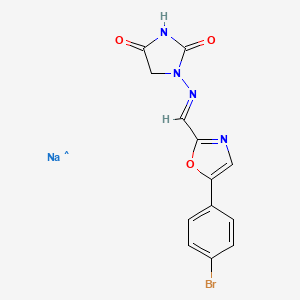
Azumolene (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azumolene (sodium) is a muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells . It is a water-soluble analogue of dantrolene sodium, making it more suitable for emergency use . Azumolene is primarily used to counter muscle dysfunction associated with malignant hyperthermia .
准备方法
Synthetic Routes and Reaction Conditions
Azumolene can be synthesized through a series of chemical reactions involving the formation of an oxazole ring and subsequent modifications. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production of azumolene sodium involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to ensure the consistent production of high-purity azumolene sodium .
化学反应分析
Types of Reactions
Azumolene sodium undergoes various chemical reactions, including:
Oxidation: Azumolene can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in azumolene, potentially altering its activity.
Substitution: Azumolene can undergo substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene derivatives with altered functional groups .
科学研究应用
Azumolene sodium has a wide range of scientific research applications:
作用机制
Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, stabilizing it in a closed state and preventing calcium release . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia .
相似化合物的比较
Similar Compounds
Dantrolene Sodium: A less water-soluble analogue of azumolene, also used to treat malignant hyperthermia.
Ryanodine: Another compound that affects calcium release but with different binding properties and effects.
Uniqueness
Azumolene sodium’s primary uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more effective for emergency use . Additionally, its specific binding to the ryanodine receptor provides a targeted mechanism of action, distinguishing it from other muscle relaxants .
属性
分子式 |
C13H9BrN4NaO3 |
|---|---|
分子量 |
372.13 g/mol |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+; |
InChI 键 |
LPJVYINOPBXWDB-FPUQOWELSA-N |
手性 SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
规范 SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
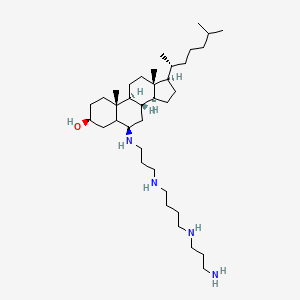

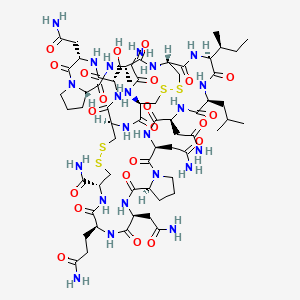
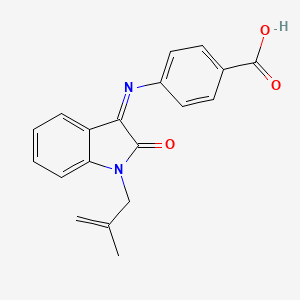
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
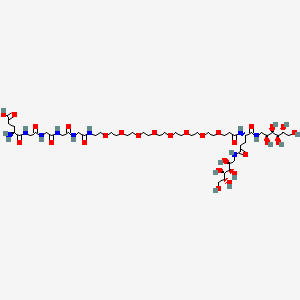
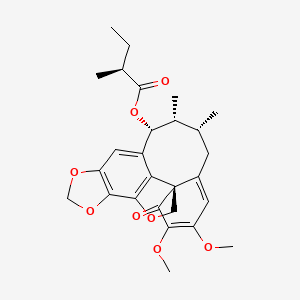
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
